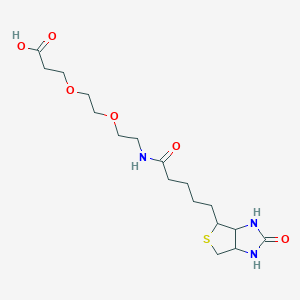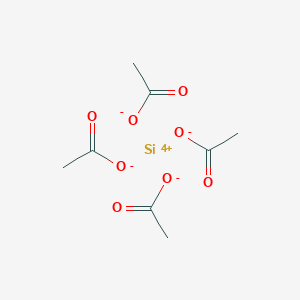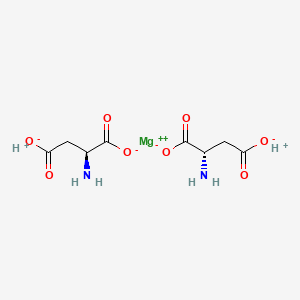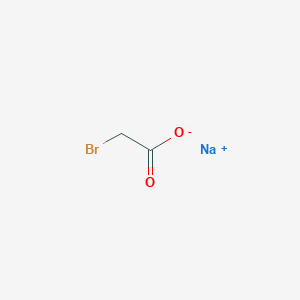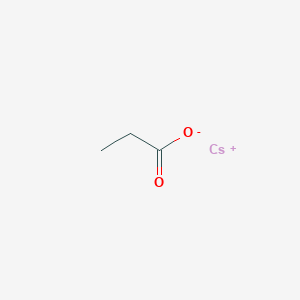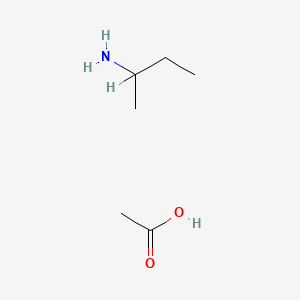
sec-Butylamine, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butylamine, acetate: is an organic compound that belongs to the class of amines. It is a derivative of sec-butylamine, which is an isomeric amine of butane. sec-Butylamine is characterized by its chiral nature, meaning it can exist in two enantiomeric forms. The acetate form is typically used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation: Another method involves the hydrogenation of sec-butyl nitrile using a catalyst such as Raney nickel or palladium on carbon.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, sec-butylamine is often produced by the catalytic hydrogenation of sec-butyl nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst.
Amination of sec-Butyl Chloride: Another industrial method involves the amination of sec-butyl chloride with ammonia or an amine under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: sec-Butylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: sec-Butylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Oximes and nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated butylamines and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pesticides: sec-Butylamine is used in the synthesis of pesticides such as bromacil.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Research: sec-Butylamine is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry:
Polymer Production: sec-Butylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used as a corrosion inhibitor in various industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: sec-Butylamine can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions.
Metabolic Pathways: It can interfere with metabolic pathways by altering the activity of key enzymes involved in metabolism.
Comparación Con Compuestos Similares
n-Butylamine: A straight-chain isomer of butylamine with different chemical properties.
tert-Butylamine: A branched isomer with a tertiary amine structure.
Isobutylamine: Another branched isomer with a different arrangement of carbon atoms.
Uniqueness:
Chirality: sec-Butylamine is unique due to its chiral nature, allowing it to exist in two enantiomeric forms.
Reactivity: The secondary amine structure of sec-butylamine gives it distinct reactivity compared to its isomers.
Propiedades
Número CAS |
15105-29-0 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-aminobutyl acetate |
InChI |
InChI=1S/C6H13NO2/c1-3-6(7)4-9-5(2)8/h6H,3-4,7H2,1-2H3 |
Clave InChI |
SCDHRSUWYYPXAY-UHFFFAOYSA-N |
SMILES |
CCC(C)N.CC(=O)O |
SMILES canónico |
CCC(COC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


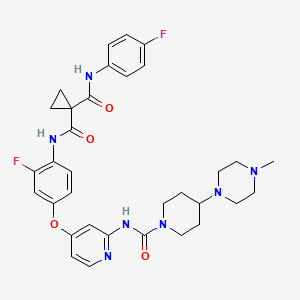
![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)
![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)
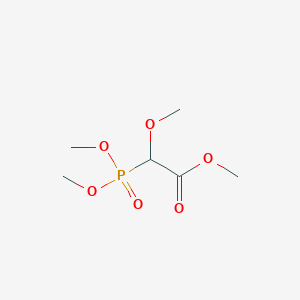
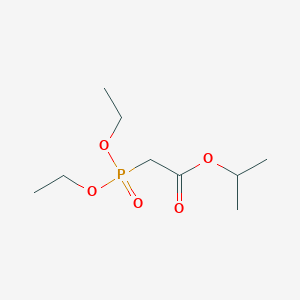
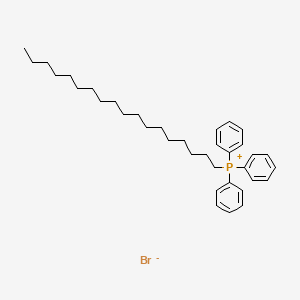
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
